N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-10-2-6-12(7-3-10)17-8-1-9-18(15,16)14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUVCOAFBKQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a reaction with 3-(4-fluorophenoxy)propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of compounds similar to N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide exhibit neuroprotective properties . These compounds stabilize mitochondrial function and prevent apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease.
Case Study: Neuroprotection in Animal Models
- Bromodomain Inhibition : Studies have shown that certain analogs protect dopaminergic neurons from neurotoxic agents. This is crucial for developing therapies aimed at neurodegenerative disorders where neuron loss is prevalent.
Structure-Activity Relationship (SAR)
The structural features of this compound suggest significant interactions with biological targets:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Fluorophenoxy Moiety | Potential for increased metabolic stability |
| Cyclopropyl Moiety | May influence receptor binding affinity |
The sulfonamide group is particularly noteworthy for its ability to improve solubility and bioavailability, which are critical factors in drug development.
Therapeutic Applications in Autoimmune Diseases
Recent patents have highlighted the potential of this compound and its derivatives in treating autoimmune diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in therapeutic settings.
Patent Insights
A recent patent (WO2020151686A1) discusses the synthesis and therapeutic applications of N-cyclopropyl derivatives, emphasizing their efficacy in treating autoimmune conditions through immune modulation . This suggests a promising avenue for future research and clinical application.
Fluorination Benefits
The incorporation of fluorine into drug molecules has been shown to enhance their pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability and bioactivity, making them more effective as therapeutic agents . Given that this compound contains fluorine, it aligns with this trend, potentially leading to more potent treatments.
Summary of Research Findings
The ongoing research into this compound underscores its multifaceted applications:
- Neuroprotection : Protects neuronal cells from apoptosis.
- Autoimmune Disease Treatment : Potential to modulate immune responses.
- Enhanced Drug Properties : Improved solubility and metabolic stability due to structural features.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fluorophenyl Derivatives
Key Observations :
- Halogen substituents (Cl, Br) in compounds f and g enhance molecular weight and lipophilicity, whereas the target compound’s cyclopropyl group could increase steric hindrance.
Implications of Lumping Strategies
Evidence from climate modeling studies highlights that structurally similar compounds (e.g., those with fluorophenyl or sulfonamide groups) are often grouped into surrogate categories to simplify reaction networks . For example:
Table 2: Impact of Lumping on Reaction Complexity
| Scenario | Number of Reactions | Number of Compounds |
|---|---|---|
| Before Lumping | 13 | 3 |
| After Lumping | 5 | 1 surrogate |
This strategy assumes shared physicochemical properties among analogs. However, the sulfonamide group in the target compound may deviate from lumped amine- or ether-based surrogates, necessitating separate validation .
QSPR Model Correlations
Quantitative Structure–Property Relationship (QSPR) analyses demonstrate that predictive accuracy declines when structurally diverse compounds are included (Table 3) :
Table 3: QSPR Model Performance Based on Structural Similarity
| Model Scope | R² Value | Reference |
|---|---|---|
| Similar Structures Only | ~0.95–1.00 | |
| Diverse Structures Included | ~0.70–0.85 |
For this compound, models built using sulfonamide-specific datasets would likely outperform those using broad fluorophenyl derivatives, underscoring the need for tailored comparisons.
Research Findings and Limitations
- Pharmacopeial Standards : Compounds e–g exhibit pH ranges of 3.5–7.0, suggesting the target compound’s sulfonamide group might require stricter pH control during formulation .
- Environmental Impact : Lumping strategies may underestimate the target compound’s unique degradation pathways due to its sulfonamide moiety .
- Modeling Challenges : QSPR predictions for the target compound would benefit from focused datasets to avoid errors seen in heterogeneous models .
Biological Activity
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the cyclopropyl and fluorophenoxy moieties contributes to its pharmacological profile by influencing solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Sulfonamides are generally known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and some cancer cells. This inhibition leads to the disruption of DNA synthesis and cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines. The following table summarizes the minimum inhibitory concentrations (MICs) observed in different studies:
Case Studies
- Anti-Cancer Activity : In a study assessing the cytotoxic effects on MCF-7 cells, this compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anti-cancer agent.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential utility in treating tuberculosis when used in combination therapies.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound. Preliminary data indicate favorable ADME properties with low toxicity profiles in non-cancerous cell lines, supporting further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
